molecular formula C13H16N2O2S B2560250 N,N-dimethyl-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole-6-sulfonamide CAS No. 1355521-92-4

N,N-dimethyl-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole-6-sulfonamide

Cat. No.: B2560250
CAS No.: 1355521-92-4
M. Wt: 264.34
InChI Key: WSKJMNHZAMOUHN-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole-6-sulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole core with a sulfonamide group and a propynyl substituent, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Propynyl Group: The propynyl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole-6-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced alkyne derivatives (alkenes or alkanes).

    Substitution: Substituted indole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole-6-sulfonamide is unique due to its combination of an indole core, a sulfonamide group, and a propynyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N,N-dimethyl-1-prop-2-ynyl-2,3-dihydroindole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-4-8-15-9-7-11-5-6-12(10-13(11)15)18(16,17)14(2)3/h1,5-6,10H,7-9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKJMNHZAMOUHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(CCN2CC#C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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